2-Acetoxy-4'-bromobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

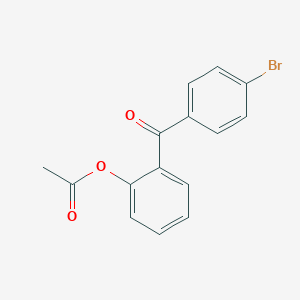

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAWYUDNVDPZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641566 | |

| Record name | 2-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100954-50-5 | |

| Record name | 2-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Emerging Research Frontiers and Future Perspectives

2-Acetoxy-4'-bromobenzophenone (IUPAC Name: 2-(4-bromobenzoyl)phenyl acetate) is a derivative of benzophenone (B1666685), characterized by an acetoxy group at the 2-position and a bromine atom at the 4'-position of the benzophenone framework. sigmaaldrich.comsigmaaldrich.com Its unique substitution pattern provides multiple reactive sites, making it a valuable intermediate for constructing more complex molecular architectures. The physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100954-50-5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₁₁BrO₃ | sigmaaldrich.com |

| Molecular Weight | 319.15 g/mol | sigmaaldrich.com |

| Appearance | White Solid | sigmaaldrich.com |

| Melting Point | 80-82 °C | sigmaaldrich.com |

| Purity | Typically ≥90% | sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Role in Organic Synthesis

2-Acetoxy-4'-bromobenzophenone is primarily utilized as an intermediate or a building block in organic synthesis. xindaobiotech.comlookchem.com Its bifunctional nature allows for sequential or selective reactions. The bromo-substituent enables its use in forming more complex molecular architectures through metal-catalyzed cross-coupling reactions. lookchem.com The acetoxy group can be carried through several synthetic steps as a protecting group for the phenol, which can be deprotected later to participate in further reactions.

Potential in Medicinal Chemistry

Benzophenone (B1666685) derivatives are of significant interest in medicinal chemistry. nih.gov While specific studies on the biological activity of this compound are not widely published, its structural analogs have shown considerable potential. For instance, derivatives of 2-amino-4'-bromobenzophenone (B75025) are being investigated for their therapeutic properties, including potential anticancer and antiviral activities. xindaobiotech.com Given that simple modifications can significantly alter biological activity, this compound represents a valuable scaffold for the synthesis of new compounds for drug discovery programs, particularly in fields like oncology and neuropharmacology. nih.govxindaobiotech.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a molecule based on its electron density, which is a function of three spatial coordinates, making it computationally less intensive than many ab initio methods while often providing a high level of accuracy.

For a molecule like 2-Acetoxy-4'-bromobenzophenone, DFT, particularly with the B3LYP hybrid functional, is a common choice for optimizing the molecular geometry and calculating electronic properties. The choice of basis set, which describes the atomic orbitals, is also crucial; a set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost. scialert.net

Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related brominated benzophenone (B1666685) derivatives, the bond angle between the two benzene (B151609) rings has been a subject of interest. shd.org.rs Theoretical calculations for a similar compound, N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, using the B3LYP/STO-3G basis set, have shown good correlation between calculated and experimental geometric parameters. orientjchem.org

Table 1: Representative Calculated Geometric Parameters for this compound (Hypothetical Data Based on Similar Compounds)

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.91 Å |

| Phenyl Ring 1 - C - Phenyl Ring 2 Angle | ~118° |

| Dihedral Angle (Phenyl Ring 1) | ~35° |

| Dihedral Angle (Phenyl Ring 2) | ~55° |

Note: This data is illustrative and based on typical values for substituted benzophenones. The dihedral angles represent the twist of each phenyl ring relative to the plane of the carbonyl group.

Conformational Analysis and Excited State Geometries

The two phenyl rings in benzophenone derivatives are not coplanar due to steric hindrance between the ortho-hydrogens. roaldhoffmann.com The degree of twist of these rings significantly influences the molecule's electronic properties. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. cdnsciencepub.com

For substituted benzophenones, the conformational landscape is influenced by the nature and position of the substituents. cdnsciencepub.com In this compound, the ortho-acetoxy group is expected to cause significant steric hindrance, leading to a larger twist angle for the substituted phenyl ring compared to the unsubstituted one. Semi-empirical calculations and DFT can be used to generate potential energy surfaces by systematically rotating the phenyl rings, revealing the minimum energy conformations. cdnsciencepub.com

The study of excited state geometries is crucial for understanding a molecule's photochemical behavior. roaldhoffmann.com Upon absorption of light, the molecule transitions to an excited electronic state, which may have a different equilibrium geometry than the ground state. For benzophenone, the lowest singlet (S1) and triplet (T1) excited states are typically of n→π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. d-nb.info Computational studies on benzophenone itself have shown that in the excited state, the molecule retains a non-planar conformation, with the phenyl rings twisted out of the plane of the carbonyl group. roaldhoffmann.com Theoretical calculations on benzophenone-phenothiazine dyads have demonstrated that the excited-state evolution can be tuned by the substitution pattern, influencing processes like intramolecular charge transfer. aip.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures and minimum energy conformations, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. ebsco.comnih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of conformational changes, vibrations, and interactions with a solvent environment.

For this compound, an MD simulation would typically start with an optimized geometry from a DFT calculation. The molecule would then be placed in a simulated box, often with solvent molecules, and the system's evolution would be tracked over nanoseconds or even microseconds. This allows for a more complete exploration of the conformational landscape than static calculations alone, revealing the relative populations of different conformers and the pathways for interconversion between them. Coarse-grained MD simulations can even be used to model larger systems and longer timescales, providing insights into the organization of molecules in nanoparticles or other complex environments. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, which serve as experimental fingerprints of a molecule. frontiersin.org

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. orientjchem.org Comparing the calculated spectrum with the experimental one can aid in the assignment of specific vibrational modes to the observed peaks.

Similarly, Time-Dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). epstem.net These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the wavelengths and intensities of absorption bands. For substituted benzophenones, the position of the n→π* and π→π* transitions is sensitive to the substitution pattern and the conformation of the molecule. scialert.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and assign the resonances. For substituted benzophenones, the ¹³C chemical shift of the carbonyl carbon has been shown to be a sensitive probe of the conformational preferences of the phenyl rings. cdnsciencepub.com

Table 2: Representative Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectrum | Predicted Feature | Value/Range |

| IR | C=O Stretch | ~1650-1670 cm⁻¹ |

| IR | C-Br Stretch | ~550-650 cm⁻¹ |

| UV-Vis | n→π* Transition | ~330-350 nm |

| UV-Vis | π→π* Transition | ~250-270 nm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-198 ppm |

| ¹³C NMR | Carbon bonded to Bromine | ~125-130 ppm |

Note: This data is illustrative and based on trends observed for similar compounds. Actual values may vary.

Advanced Mechanistic Investigations through Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms of this compound. For example, the photodegradation of brominated flame retardants has been studied using DFT to understand the reaction pathways and the role of the solvent. mdpi.com Such studies can identify the most likely sites for radical attack or nucleophilic substitution. For instance, in the photodegradation of some novel brominated flame retardants, the nucleophilic reaction at the bromine-substituted carbon on the benzene ring was identified as a key step. mdpi.com

Furthermore, computational methods can be used to investigate the mechanisms of synthetic reactions involving this compound. For example, in Suzuki-Miyaura cross-coupling reactions, which are common for aryl bromides, DFT can be used to model the intermediates and transition states of the catalytic cycle, providing insights into the reaction kinetics and selectivity. Similarly, the mechanism of electrochemical reactions can be elucidated by modeling the electron transfer processes at the electrode surface. researchgate.net Theoretical studies on the reaction of C₂H₅O₂ with BrO have shown that such reactions can occur on both singlet and triplet potential energy surfaces, with different mechanisms like addition-elimination and substitution being possible. mdpi.comresearchgate.net

By mapping the potential energy surfaces for proposed reaction pathways, computational chemistry can help to validate or refute hypothesized mechanisms and guide the design of new reactions or the optimization of existing ones.

An exploration of the chemical compound this compound reveals its significant potential as a versatile building block in various scientific fields. This article delves into the emerging research frontiers and future perspectives concerning this compound, focusing on its applications in advanced organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. Advanced Research Focus

- TD-DFT : Predict UV-Vis absorption spectra (e.g., λ ~280 nm for n→π* transitions). Validate with experimental data from ethanol solutions .

- Molecular Dynamics (MD) : Simulate solvent effects on fluorescence quenching. Polar solvents like DMSO stabilize excited states, reducing quantum yields .

What strategies can resolve contradictory data regarding the stability of this compound under varying conditions?

Advanced Research Focus

Contradictions in thermal or hydrolytic stability may arise from:

- Impurity Effects : Trace acids or bases accelerate degradation. Use HPLC-MS to identify degradation products (e.g., deacetylated derivatives) .

- Moisture Sensitivity : Perform stability tests under controlled humidity (e.g., 40% RH vs. anhydrous). Karl Fischer titration quantifies water content in samples .

How can this compound be utilized as a precursor in medicinal chemistry?

Q. Advanced Research Focus

- Pharmacophore Modification : The bromine atom serves as a handle for late-stage functionalization (e.g., Pd-catalyzed couplings to introduce heterocycles).

- Prodrug Design : The acetoxy group can be hydrolyzed in vivo to release active phenolic metabolites. Enzymatic hydrolysis assays (e.g., esterase-mediated) validate this mechanism .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

How does the choice of solvent impact the catalytic efficiency of this compound in asymmetric synthesis?

Q. Advanced Research Focus

- Polar Aprotic Solvents : DMF or DMSO enhance solubility but may coordinate to catalysts, reducing enantioselectivity.

- Chiral Solvents : (R)-limonene or ionic liquids can induce asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.